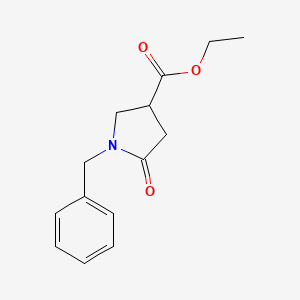

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a five-membered lactam ring with a benzyl substituent at the N1 position and an ethyl ester group at the C3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzothiazole derivatives (e.g., via reactions with 2-aminothiophenol under catalytic conditions) . Its structure has been confirmed through single-crystal X-ray diffraction studies in related analogs, revealing key bond angles and torsional parameters that influence reactivity .

Properties

IUPAC Name |

ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAXFXNAKPDEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512498 | |

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5733-87-9 | |

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Potassium tert-Butoxide Catalysis

One effective method involves the use of potassium tert-butoxide as a base catalyst in toluene solvent under controlled temperature conditions:

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate |

| Catalyst | Potassium tert-butoxide |

| Solvent | Toluene |

| Temperature | 0°C (ice bath) |

| Reaction Time | 2 hours |

| Work-up | Acidification with 4M HCl, pH adjustment with NaHCO3, extraction with ethyl acetate, drying over Na2SO4 |

| Yield | 78–98% |

Reduction and Functional Group Transformations

Reduction of the ketone group at the 5-position can be performed using sodium borohydride in methanol:

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate |

| Reducing Agent | Sodium borohydride (NaBH4) |

| Solvent | Methanol |

| Temperature | 0°C to room temperature |

| Reaction Time | Overnight stirring |

| Work-up | Removal of solvent, extraction with ethyl acetate and NaOH, drying over Na2SO4 |

| Yield | ~65% |

This step converts the ketone to the corresponding hydroxymethyl derivative, which can be further manipulated chemically.

Alternative Cyclization via Succinic Anhydride and N-Benzylidene-Benzylamine

A related synthetic approach involves the reaction of succinic anhydride with N-benzylidene-benzylamine to form substituted trans-5-oxopyrrolidine-3-carboxylic acids, which can be further transformed stereoselectively into various derivatives including carboxamides and aminomethyl compounds. This method highlights the versatility of pyrrolidinone synthesis via anhydride-amine condensation and subsequent cyclization.

Catalysts: Both acidic and basic catalysts are employed to promote cyclization. Potassium tert-butoxide is favored for its strong basicity and ability to deprotonate intermediates efficiently.

Solvents: Non-polar aprotic solvents like toluene are preferred to maintain anhydrous conditions and facilitate the reaction.

Temperature Control: Reactions are typically conducted at low temperatures (0–5°C) to control reaction rates and minimize side reactions.

Purification: Recrystallization and chromatographic methods are essential to achieve high purity, with silica gel chromatography using hexane/ethyl acetate mixtures being common.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Potassium tert-butoxide cyclization | Ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate | Potassium tert-butoxide | Toluene | 0°C | 78–98 | Acid-base work-up, high yield |

| Sodium borohydride reduction | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | NaBH4 | Methanol | 0°C to RT | ~65 | Converts ketone to hydroxymethyl |

| Succinic anhydride condensation | N-benzylidene-benzylamine + succinic anhydride | None (thermal/sonication) | Not specified | Ambient | Not specified | Forms substituted 5-oxopyrrolidine acids |

The cyclization reactions are stereoselective and can be tuned to favor trans- or cis- isomers depending on conditions and substituents.

Crystallographic studies indicate that the pyrrolidinone ring system exhibits stable lattice structures due to hydrogen bonding and π-stacking, which may influence the compound’s stability and bioavailability.

The ethyl ester functionality enhances lipophilicity, making the compound a useful prodrug scaffold in drug design.

Despite the availability of related synthetic routes, specific detailed methodologies for Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate remain limited, suggesting opportunities for further optimization and exploration in synthetic organic chemistry.

The preparation of this compound is primarily achieved through base-catalyzed cyclization of benzyl-substituted amino esters, with potassium tert-butoxide in toluene being a prominent method. Subsequent functional group transformations such as reduction with sodium borohydride allow for further derivatization. Reaction conditions emphasize low temperature and anhydrous environments to maximize yield and purity. The compound’s synthesis is supported by stereoselective cyclization strategies and purification techniques that ensure high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyl and ester groups may play a role in binding to active sites, while the pyrrolidine ring provides structural stability .

Comparison with Similar Compounds

Key Differences :

- For example, methyl esters are generally more reactive than ethyl esters in hydrolysis and transesterification reactions due to lower steric hindrance .

- Benzyl Group : The absence of the benzyl group in Ethyl 5-oxopyrrolidine-3-carboxylate significantly decreases lipophilicity, which may reduce membrane permeability in biological systems .

Analogs with Additional Substituents

Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate

- Structure : Features a hydroxy group at C4 and a methyl group at C2 .

- Impact of Substituents: The hydroxy group introduces hydrogen-bonding capability, which could enhance crystalline packing (as evidenced by its resolved single-crystal structure) .

Stereochemical Variants

(R)-Mthis compound

- CAS : 428518-36-9 .

- Significance: The (R)-configuration at C3 influences chiral recognition in enzymatic or receptor-binding contexts.

Carboxylic Acid Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

- Structure : Replaces the ester group with a carboxylic acid (CAS 42346-68-9) .

- Properties : The free carboxylic acid increases polarity and acidity (pKa ~4-5), making it more water-soluble but less cell-permeable than its ester counterparts. This derivative is often used in salt formation or as a ligand in metal-catalyzed reactions .

Biological Activity

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 273.30 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, including:

- Neuroprotective Effects : Similar compounds have demonstrated protective activities against neurotoxic agents, suggesting potential applications in neurodegenerative diseases.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Research shows promise in combating multidrug-resistant bacterial strains.

Table 1: Summary of Biological Activities

Neuroprotective Mechanism

In vitro studies have shown that derivatives of this compound can attenuate calcium influx and suppress the upregulation of NR2B subunits in NMDA receptors, which are implicated in excitotoxicity. For instance, compound 12k from related studies exhibited significant neuroprotective activity by fitting well into the binding site of NR2B-NMDA receptors, enhancing its therapeutic potential in neuroprotection .

Anticancer Mechanism

The anticancer activity is believed to be mediated through apoptosis induction and inhibition of cell proliferation. In studies involving A549 human lung adenocarcinoma cells, compounds similar to this compound demonstrated reduced cell viability, indicating a promising pathway for cancer treatment . The structure-activity relationship (SAR) analysis revealed that specific functional groups significantly influence the cytotoxic potency against cancer cells while maintaining low toxicity towards non-cancerous cells.

Antimicrobial Mechanism

The antimicrobial properties are attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Studies have shown effectiveness against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, highlighting the need for further exploration into their mechanisms as potential antibiotics .

Case Study 1: Neuroprotection Against NMDA Toxicity

A study evaluated the protective effects of Ethyl 1-benzyl-5-oxopyrrolidine derivatives against NMDA-induced cytotoxicity. Results indicated that certain derivatives significantly reduced neuronal death and improved cognitive function in animal models, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity Assessment

In another investigation, various derivatives were tested on A549 lung cancer cells. The study found that certain compounds exhibited over 60% reduction in cell viability at concentrations as low as 100 µM, outperforming traditional chemotherapeutics like cisplatin . This underscores the importance of continued research into their anticancer capabilities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Answer: The compound is synthesized via condensation reactions, such as the reaction of 2-aminothiophenol with esters under ultrasonic irradiation using TiO₂ nanostructures as catalysts . Optimization strategies include adjusting reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and employing microwave-assisted synthesis to reduce reaction time. Purity can be enhanced through recrystallization or column chromatography. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer:

-

Spectroscopy: ¹H/¹³C NMR confirms proton/carbon environments, IR identifies carbonyl (C=O) and lactam (N–C=O) stretches, and mass spectrometry (HRMS) verifies molecular weight .

-

Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths/angles (e.g., C3–C2: 1.516 Å, O1–C5–N1: 126.0°). Mercury CSD visualizes packing patterns and hydrogen-bonding networks .

Key Crystallographic Data Bond length (C3–C2) 1.516 Å Bond angle (O1–C5–N1) 126.0° Torsion angle (C5–N1–C9–C10) -64.3° Space group P2₁/c

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer: Despite being classified as non-hazardous in some safety data sheets, standard precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particulates.

- Spill management with inert absorbents (e.g., vermiculite) and disposal via licensed waste handlers .

Advanced Research Questions

Q. How can researchers address discrepancies in diastereoselectivity observed during the synthesis of pyrrolidine derivatives?

- Answer: Diastereoselectivity challenges (e.g., unexpected (2R*,3R*) configurations) can be mitigated by:

- Chiral auxiliaries: Temporarily introduce directing groups to control stereochemistry.

- Solvent effects: Polar aprotic solvents (e.g., DMF) may favor specific transition states.

- Computational modeling: DFT calculations predict energy barriers for stereochemical pathways .

Q. What strategies are recommended for interpreting negative bioactivity results in enzyme inhibition studies?

- Assay validation: Confirm enzyme activity with positive controls (e.g., URB597 for FAAH).

- Structural analogs: Modify the benzyl or ester groups to enhance binding affinity.

- Molecular docking: Use AutoDock Vina to identify steric clashes or unfavorable interactions in the active site.

Q. How can computational tools like Mercury CSD aid in analyzing crystal packing and intermolecular interactions?

- Answer: Mercury CSD enables:

- Void analysis: Identify solvent-accessible regions (e.g., 12.4% void volume in P2₁/c packing).

- Interaction motifs: Compare hydrogen-bonding patterns (e.g., C=O···H–N interactions at 2.89 Å) with related pyrrolidine derivatives .

- Packing similarity: Overlay structures to assess polymorphism risks using ConQuest .

Q. What methodologies resolve contradictions in purity assessments across different synthesis batches?

- Answer:

- Analytical cross-checks: Combine HPLC (≥95% purity) with ¹H NMR integration for residual solvent detection.

- Thermogravimetric analysis (TGA): Detect volatile impurities (e.g., ethyl acetate) below 150°C.

- Elemental analysis: Verify C/H/N ratios within 0.3% of theoretical values .

Methodological Recommendations

- Stereochemical resolution: Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol gradients for enantiomer separation.

- Bioactivity assays: Pair enzyme inhibition studies with cellular models (e.g., neuroblastoma cells for neuroactivity screening).

- Data reporting: Include CIF files for crystallographic data and raw NMR spectra in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.